REACTION_CXSMILES
|
CO[N:3](C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:4]1[NH:5][C:6](=[O:41])[C:7]2[N:8]=[CH:9][N:10]([CH:13](OC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:14][CH:15]([CH2:19][OH:20])[CH2:16][O:17][CH3:18])[C:11]=2[N:12]=1.C(Cl)(=[O:67])CCCCC.N1[CH:74]=[CH:73][CH:72]=[CH:71][CH:70]=1>>[C:18]([O:17][CH2:16][CH:15]([CH2:19][OH:20])[CH2:14][CH2:13][N:10]1[CH:9]=[N:8][C:7]2[C:6](=[O:41])[NH:5][C:4]([NH2:3])=[N:12][C:11]1=2)(=[O:67])[CH2:70][CH2:71][CH2:72][CH2:73][CH3:74]
|
Name
|
N2-monomethoxytrityl-9-(4-monomethoxy-trityloxy3-hydroxymethylbut-1-yl)guanine
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
CON(C=1NC(C=2N=CN(C2N1)C(CC(COC)CO)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was precipitated in water (40 ml)
|
Type
|
STIRRING
|
Details
|
the resulting precipitate was stirred in 80% acetic acid (10 ml) at 80° for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 5:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |